

CAS number 2967-54-6 characterization data

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Compound of Interest

Compound Name: 3,5-Difluoro-4-hydroxybenzonitrile

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A Technical Guide to the Characterization of N-Ethyl-N-nitroso-ethanamine (CAS 2967-54-6)

Disclaimer: Publicly available, in-depth characterization data for N-Ethyl-N-nitroso-ethanamine (CAS 2967-54-6) is limited. This guide will utilize its structural analogue, N-Nitrosodiethylamine (NDEA, CAS 55-18-5), as a representative compound to detail the essential characterization methodologies and data interpretation. The principles and techniques described herein are directly applicable to the analysis of CAS 2967-54-6.

Introduction

N-nitroso compounds are a class of chemicals that have garnered significant attention from regulatory bodies and the pharmaceutical industry due to their classification as probable human carcinogens.[1][2] Their formation can occur during the synthesis, manufacturing, or storage of various products, including pharmaceuticals, necessitating highly sensitive and specific analytical methods for their detection and quantification.[1] This guide provides a comprehensive overview of the characterization of N-nitrosamines, using the well-documented N-Nitrosodiethylamine (NDEA) as a model. We will explore its physicochemical properties, spectroscopic signature, analytical quantification, and the toxicological mechanisms that drive its classification as a hazardous impurity.

Part 1: Physicochemical and Spectroscopic Characterization

A foundational step in the analysis of any chemical entity is the thorough characterization of its physical and spectroscopic properties. This data provides the basis for identity confirmation

and informs the selection of appropriate analytical techniques.

Physicochemical Properties

NDEA is a light-sensitive, volatile, clear yellow oil.^[2] It is soluble in water, lipids, and various organic solvents.^[2] A summary of its key physical properties is presented in Table 1.

Understanding these properties is crucial; for instance, its volatility and thermal stability (or lack thereof) will determine whether a gas chromatography (GC) or liquid chromatography (LC) based method is more suitable for analysis.

Table 1: Physicochemical Properties of N-Nitrosodiethylamine (NDEA)

Property	Value	Source
CAS Number	55-18-5	[3]
Molecular Formula	C4H10N2O	[3]
Molecular Weight	102.14 g/mol	[4]
Appearance	Clear, slightly yellow liquid	[4][5]
Boiling Point	175-177 °C	[4]
Specific Gravity	0.9422	[5]

| Solubility | Soluble in water, lipids, organic solvents |[2] |

Spectroscopic Profile

Spectroscopic analysis provides a "fingerprint" of a molecule, allowing for its unambiguous identification. The primary techniques used are Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

1.2.1 Mass Spectrometry (MS)

Mass spectrometry is a destructive technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For NDEA, electron ionization (EI) is a common method. The resulting mass spectrum shows a molecular ion peak ($[M]^+$) at m/z 102,

corresponding to the molecular weight of NDEA.[6] Other significant fragments can be observed, which aid in structural confirmation.[6]

1.2.2 Infrared (IR) Spectroscopy

IR spectroscopy measures the vibration of atoms in a molecule and is used to determine the functional groups present. The IR spectrum of NDEA would show characteristic absorption bands corresponding to C-H, C-N, and N=O bond vibrations.[3][7] These spectra can be acquired on neat liquid samples or in various solvents.[8]

1.2.3 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms.

- ^1H NMR: The proton NMR spectrum of NDEA would show signals corresponding to the two ethyl groups. The chemical shifts and splitting patterns of these signals are indicative of their connectivity within the molecule.
- ^{13}C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule.[9][10] For NDEA, two distinct signals would be expected for the two carbons of the ethyl groups.[9][10]

Part 2: Analytical Methodologies for Quantification

Due to the low acceptable intake (AI) limits set by regulatory agencies like the U.S. Food and Drug Administration (FDA), highly sensitive analytical methods are required for the quantification of nitrosamine impurities.[1][11] The choice between GC and LC is often dictated by the volatility and thermal stability of the target nitrosamine.[1]

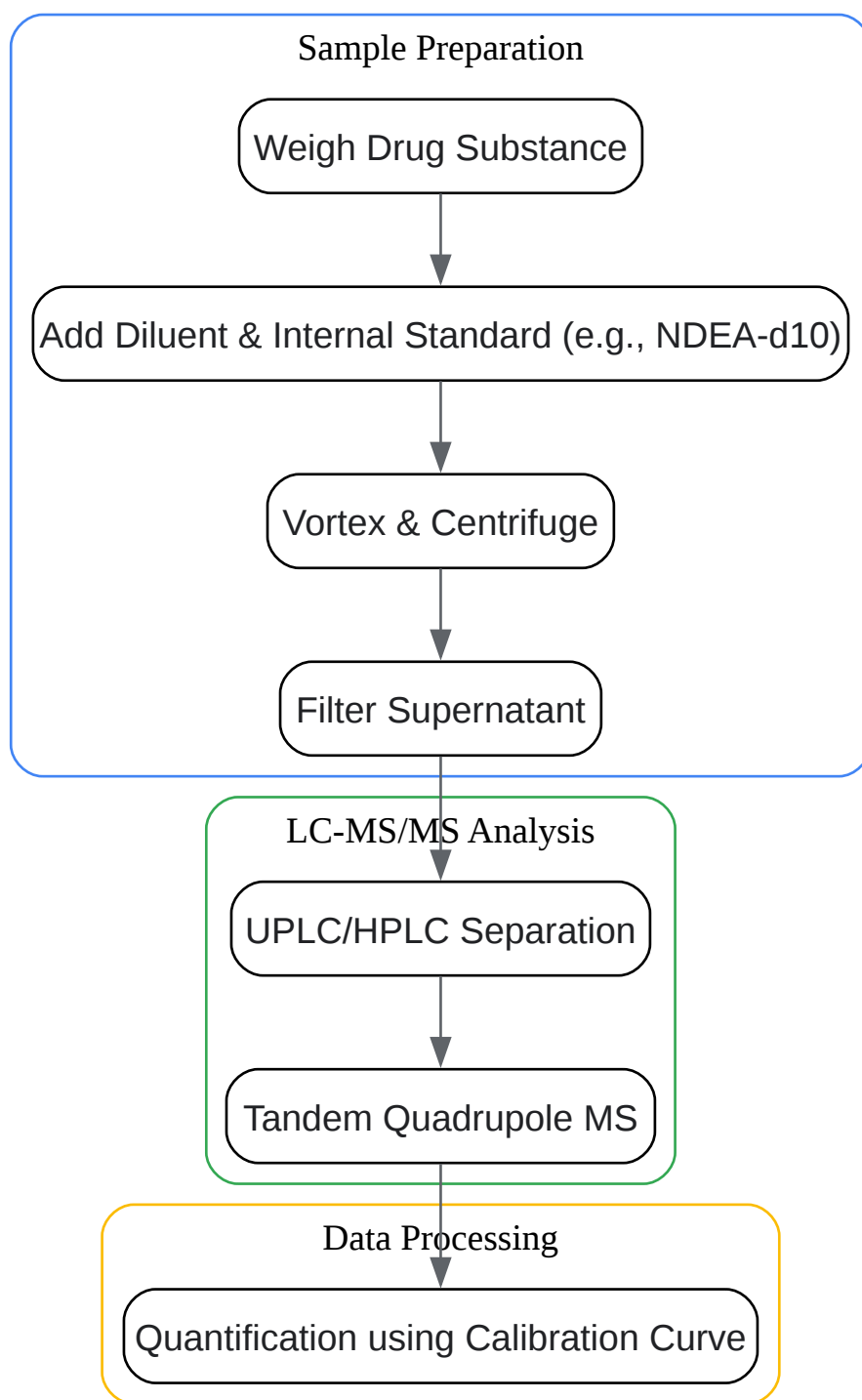
Core Principle: The Need for Mass Spectrometry

Given the trace levels at which these impurities must be controlled, conventional detectors like Ultraviolet (UV) are often insufficient.[1] Mass spectrometry, particularly tandem mass spectrometry (MS/MS), offers the necessary sensitivity and selectivity for this application.[12]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a preferred method for a broad range of nitrosamines, including those that are non-volatile or thermally unstable.^[1]^[12]

Workflow Diagram: LC-MS/MS Analysis of N-Nitrosamines



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Caption: General workflow for NDEA analysis using an internal standard.[13]

Detailed Protocol: LC-MS/MS Method

- Standard Preparation: Prepare stock solutions of the nitrosamine standard (e.g., NDEA) and a deuterated internal standard (e.g., NDEA-d10) in a suitable solvent like water or methanol. [\[14\]](#) Create a series of calibration standards by diluting the stock solutions.[\[1\]](#)
- Sample Preparation:
 - Accurately weigh the drug substance into a centrifuge tube.
 - Add a precise volume of diluent (e.g., 1% formic acid in water) and the internal standard solution.
 - Vortex the sample to ensure thorough mixing and extraction of the analyte.
 - Centrifuge the sample to separate any undissolved material.[\[1\]](#)
 - Filter the supernatant into an appropriate vial for analysis.
- Chromatographic Conditions:
 - LC System: A UPLC or HPLC system.[\[1\]](#)
 - Column: A suitable reversed-phase column (e.g., C18).
 - Mobile Phase A: 0.1% Formic Acid in Water.[\[1\]](#)
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol.[\[1\]](#)
 - Gradient: A gradient elution is typically used, starting with a low percentage of organic mobile phase and ramping up to elute the nitrosamines.[\[1\]](#)
- Mass Spectrometry Conditions:
 - Ion Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI). APCI is often preferred for smaller, more volatile nitrosamines.[\[1\]](#)
 - Detection Mode: Multiple Reaction Monitoring (MRM) for high sensitivity and selectivity. [\[12\]](#)

Rationale for Experimental Choices: The use of a stable isotope-labeled internal standard, such as NDEA-d10, is critical.^[13] Because it is chemically almost identical to the analyte, it co-elutes and experiences similar matrix effects or variations in instrument response, allowing for more accurate and precise quantification.^[13] The acidic mobile phase helps to protonate the analytes, which is favorable for positive-ion mode mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile nitrosamines like NDEA, GC-MS is also a powerful technique.^[1] Headspace GC-MS is particularly useful as it minimizes matrix effects by only introducing the volatile components of the sample into the instrument.^[15]

Detailed Protocol: Headspace GC-MS Method

- Standard and Sample Preparation:
 - Prepare standards and samples in a suitable high-boiling solvent like dimethyl sulfoxide (DMSO) in headspace vials.^{[13][15]}
 - Spike samples with a deuterated internal standard.^[13]
- Headspace Conditions:
 - Incubation Temperature and Time: Optimize to ensure efficient partitioning of the nitrosamines into the headspace.
- GC Conditions:
 - Injector: Split/splitless injector.^[1]
 - Column: A polar capillary column (e.g., Stabilwax) is often used to achieve good peak shape and resolution.^[15]
 - Oven Program: A temperature gradient is used to separate the analytes.^[13]
- Mass Spectrometry Conditions:
 - Ion Source: Electron Ionization (EI).

- Detection Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity.

Part 3: Toxicological Profile and Mechanism of Action

NDEA is classified as a Group 2A carcinogen, meaning it is probably carcinogenic to humans. [2][15] This classification is based on sufficient evidence of carcinogenicity in experimental animals.[16] The toxicity of NDEA is not inherent to the molecule itself but is a result of its metabolic activation in the body.[17]

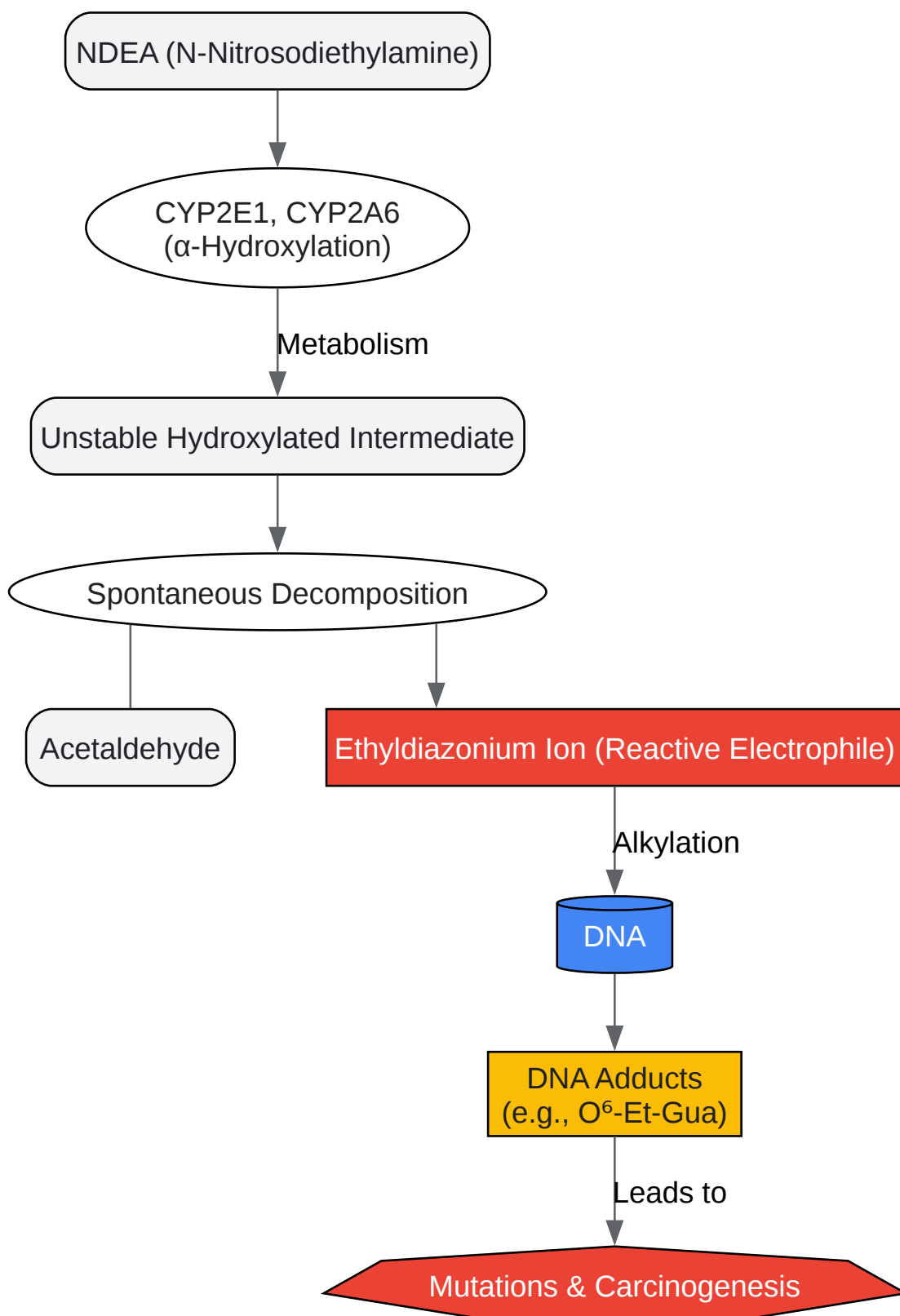
Metabolic Activation

The primary pathway for NDEA's bioactivation involves cytochrome P450 (CYP) enzymes, particularly CYP2E1 and CYP2A6, which are predominantly found in the liver.[18][19]

- α -Hydroxylation: The process begins with the hydroxylation at the α -carbon of one of NDEA's ethyl groups.[18][20]
- Decomposition: This creates an unstable intermediate that spontaneously decomposes, releasing acetaldehyde.[18][20]
- Formation of Ethyldiazonium Ion: The decomposition yields a highly reactive electrophilic ethyldiazonium ion.[18][20]
- DNA Alkylation: This reactive ion can then attack nucleophilic sites on DNA bases, forming DNA adducts (e.g., N7-ethylguanine and O⁶-ethylguanine).[18]

This process of DNA alkylation can lead to mutations during DNA replication if not repaired, which is the initiating step in carcinogenesis.[20]

Diagram: Metabolic Activation of NDEA



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Caption: Metabolic activation pathway of NDEA leading to DNA damage.[18][20]

Conclusion

The characterization of N-nitrosamines such as N-Ethyl-N-nitroso-ethanamine requires a multi-faceted approach combining physicochemical analysis, detailed spectroscopic identification, and highly sensitive quantitative methods. As demonstrated using NDEA as a model, techniques like LC-MS/MS and GC-MS are indispensable for meeting the stringent regulatory requirements for these potentially carcinogenic impurities. A thorough understanding of their metabolic activation provides the causal link between their chemical structure and toxicological effects, underscoring the critical importance of their control in pharmaceutical products and other consumer goods.

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